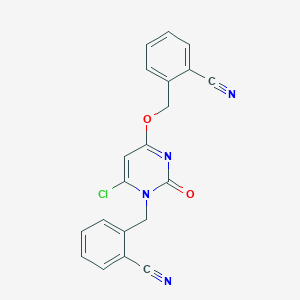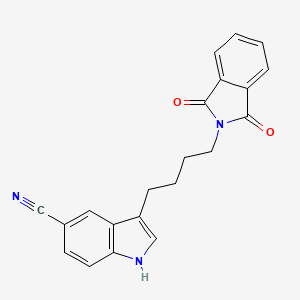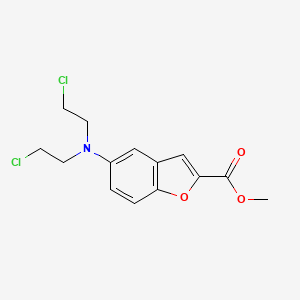![molecular formula C20H24ClN5 B8091020 N-((3S,4S)-1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8091020.png)
N-((3S,4S)-1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3S,4S)-1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of significant interest due to its intricate structure and potential applications in various fields. This compound combines a complex piperidine and pyrrolopyrimidine framework, making it a subject of research in synthetic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-((3S,4S)-1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic synthesis. The process often starts with the formation of the piperidine moiety through a series of substitution and cyclization reactions. The pyrrolopyrimidine core is then introduced using nucleophilic aromatic substitution reactions, incorporating the 2-chloro substituent and ensuring the correct positioning of functional groups. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound, if feasible, would likely involve scaling up the laboratory synthesis methods with adjustments for process efficiency and cost-effectiveness. Continuous flow reactors and high-throughput screening methods could be employed to streamline the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to adjust the oxidation state of the nitrogen atoms or the aromatic systems.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the chlorine atom or the piperidine nitrogen.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitutions, and nucleophiles like amines or thiols for nucleophilic substitutions.
Major Products: The reactions can yield various products depending on the reaction conditions:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Amines or reduced aromatic systems.
Substitution: Functionalized derivatives with altered substituents.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure provides a versatile scaffold for designing new compounds with potential pharmacological properties.
Biology: Biologically, it could interact with various enzymes or receptors, making it a valuable compound for studying biochemical pathways and molecular interactions.
Medicine: In medicine, derivatives of this compound could be explored for their therapeutic potential. Its structural features suggest it might act as an inhibitor or modulator of specific biological targets, paving the way for drug discovery.
Industry: Industrially, the compound may find applications in materials science, particularly in the development of new polymers or catalysts due to its unique chemical properties.
Mécanisme D'action
The mechanism by which N-((3S,4S)-1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exerts its effects likely involves binding to specific molecular targets, such as enzymes or receptors. Its pyrrolopyrimidine core can interact with nucleotide-binding sites, while the piperidine moiety might fit into hydrophobic pockets, stabilizing the compound-receptor complex and modulating biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds:
N-((3S,4S)-1-benzyl-4-methylpiperidin-3-yl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Similar structure but with a methyl group instead of chlorine.
N-((3S,4S)-1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Ethyl substituent instead of methyl on the pyrimidine ring.
Uniqueness: The unique aspect of N-((3S,4S)-1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is its specific substitution pattern, which can significantly influence its reactivity and interaction with biological targets compared to its analogs. The presence of the chlorine atom and the specific stereochemistry of the piperidine moiety distinguish it from similar compounds, potentially leading to unique pharmacological or industrial properties.
Propriétés
IUPAC Name |
N-[(3S,4S)-1-benzyl-4-methylpiperidin-3-yl]-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5/c1-14-9-11-26(12-15-6-4-3-5-7-15)13-17(14)25(2)19-16-8-10-22-18(16)23-20(21)24-19/h3-8,10,14,17H,9,11-13H2,1-2H3,(H,22,23,24)/t14-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIDKFWWKNFJKE-WMLDXEAASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC(=NC3=C2C=CN3)Cl)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN(C[C@H]1N(C)C2=NC(=NC3=C2C=CN3)Cl)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
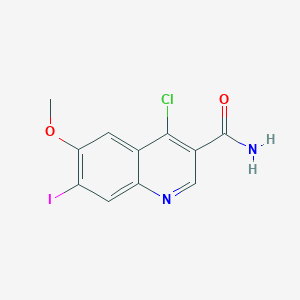
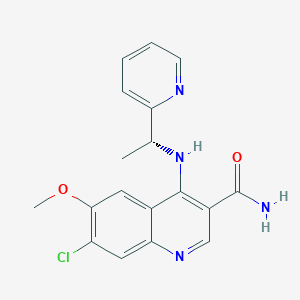
![(R)-7-iodo-8-methoxy-1-(1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B8090940.png)
![(R)-1-phenylethanamine (2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate](/img/structure/B8090942.png)
![methyl 7,9-dimethyl-5-((2-methyl-2H-tetrazol-5-yl)amino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B8090949.png)
![(1S,2S,3R,5S)-3-(7-(((1S,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B8090957.png)
![(1S,2S,4R)-4-(4-(N-((S)-2,3-dihydro-1H-inden-1-yl)benzamido)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentyl benzoate](/img/structure/B8090965.png)
![2-(((3aR,4S,6R,6aS)-6-(7-chloro-5-(propylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B8090975.png)
![2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B8090984.png)
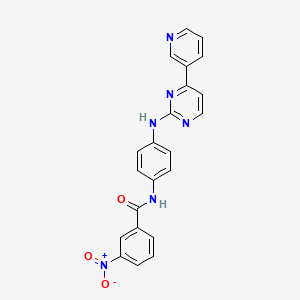
![N-((3R,4R)-1,4-diMethylpiperidin-3-yl)-N-Methyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine (Hydrochloride)](/img/structure/B8090991.png)
